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Compound of Interest

Compound Name: 3-Iodo-1-propyl-1H-pyrazole

Cat. No.: B595125 Get Quote

An In-depth Technical Guide to 3-Iodo-1-propyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3-Iodo-1-propyl-1H-pyrazole, targeted towards researchers,

scientists, and professionals in drug development.

Chemical Properties and Identifiers
3-Iodo-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The introduction of an iodine

atom at the 3-position and a propyl group at the 1-position of the pyrazole ring makes it a

valuable intermediate in organic synthesis, particularly for introducing the pyrazole scaffold into

more complex molecules via cross-coupling reactions.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₆H₉IN₂ [1]

Molecular Weight 236.05 g/mol Calculated

Monoisotopic Mass 235.98105 Da [1]

Appearance

White to off-white crystalline

solid (expected, based on

parent compound)

[2][3]

Melting Point
66-72 °C (for parent 3-Iodo-

1H-pyrazole)
[2]

Boiling Point
291.9±13.0 °C (Predicted for

parent 3-Iodo-1H-pyrazole)
[3]

pKa
11.20±0.10 (Predicted for

parent 3-Iodo-1H-pyrazole)
[3]

Solubility
Insoluble in water (for parent 3-

Iodo-1H-pyrazole)
[3]

| Predicted XlogP | 1.7 |[1] |

Table 2: Chemical Identifiers

Identifier Value Source

SMILES CCCN1C=CC(=N1)I [1]

InChI
InChI=1S/C6H9IN2/c1-2-4-9-5-

3-6(7)8-9/h3,5H,2,4H2,1H3
[1]

| InChIKey | GKECSHRUAMABEX-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity
The synthesis of 3-Iodo-1-propyl-1H-pyrazole can be achieved through the N-alkylation of 3-

Iodo-1H-pyrazole. The parent iodinated pyrazole itself can be synthesized from pyrazole via a
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protection-iodination-deprotection sequence.

Logical Synthesis Workflow
The following diagram illustrates a common synthetic pathway.

Pyrazole

3-Iodo-1H-pyrazole

Iodination

3-Iodo-1-propyl-1H-pyrazole

N-Alkylation

1. n-BuLi
2. Iodine (I₂)

Propyl halide (e.g., 1-iodopropane)
Base (e.g., NaH, K₂CO₃)
Solvent (e.g., DMF, THF)

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Iodo-1-propyl-1H-pyrazole.

Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-pyrazole from Pyrazole[4] This procedure involves the

iodination of a protected pyrazole intermediate.

Protection: Pyrazole is first protected, for example, as 1-(2-trimethylsilyl-ethoxymethyl)-1H-

pyrazole (SEM-pyrazole). To a suspension of sodium hydride (NaH) in tetrahydrofuran

(THF), a solution of pyrazole in THF is added slowly. After stirring, 2-

(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred overnight.

Iodination: The protected SEM-pyrazole is dissolved in THF and cooled to -78°C. A solution

of n-butyllithium (nBuLi) is added slowly, and the mixture is stirred for 45 minutes. A solution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b595125?utm_src=pdf-body-img
https://www.benchchem.com/product/b595125?utm_src=pdf-body
https://wap.guidechem.com/question/how-to-prepare-3-iodo-1h-pyraz-id134052.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of iodine in THF is then added dropwise. The reaction is allowed to warm to room

temperature over 2 hours.

Deprotection: The resulting 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole is then

deprotected to yield 3-Iodo-1H-pyrazole.

Protocol 2: Synthesis of 3-Iodo-1-propyl-1H-pyrazole (N-Alkylation) This is a general

procedure for the N-alkylation of pyrazoles.

Preparation: To a solution of 3-Iodo-1H-pyrazole in a suitable aprotic solvent like

dimethylformamide (DMF) or THF, a base such as sodium hydride (NaH) or potassium

carbonate (K₂CO₃) is added portion-wise at 0°C.

Reaction: The mixture is stirred for approximately 30 minutes to allow for the formation of the

pyrazolate anion.

Alkylation: 1-Iodopropane or 1-bromopropane is added dropwise to the reaction mixture.

Workup: The reaction is allowed to warm to room temperature and stirred until completion

(monitored by TLC). The reaction is then quenched with water and extracted with an organic

solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography to yield pure 3-Iodo-1-
propyl-1H-pyrazole.

Reactivity and Cross-Coupling
The carbon-iodine bond in 3-Iodo-1-propyl-1H-pyrazole is a key site for reactivity, making it

an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as

Sonogashira, Suzuki, and Heck reactions. These reactions allow for the straightforward

introduction of carbon-based substituents at the 3-position of the pyrazole ring.[5][6]
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3-Iodo-1-propyl-1H-pyrazole

3-Alkynyl-1-propyl-1H-pyrazole

Terminal Alkyne
(R-C≡CH)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Cu(I) co-catalyst (e.g., CuI)

Base (e.g., Et₃N)

Sonogashira Coupling

Click to download full resolution via product page

Caption: Sonogashira cross-coupling reaction of 3-Iodo-1-propyl-1H-pyrazole.

Spectroscopic Data
While specific experimental spectra for 3-Iodo-1-propyl-1H-pyrazole are not readily available

in the cited literature, the expected spectroscopic characteristics can be predicted based on its

structure and data from analogous compounds.[7][8][9]

Table 3: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

- Signals corresponding to the propyl
group protons (-CH₂CH₂CH₃): a triplet
around 0.9 ppm (3H), a sextet around 1.8
ppm (2H), and a triplet around 4.1 ppm
(2H).- Two distinct signals for the pyrazole
ring protons, likely appearing as doublets
in the aromatic region (approx. 6.5-7.5
ppm).

¹³C NMR

- Signals for the three carbons of the propyl

group.- Signals for the three carbons of the

pyrazole ring. The carbon bearing the iodine

atom (C3) would be significantly shifted.

IR

- C-H stretching vibrations for the alkyl and

aromatic groups.- C=C and C=N stretching

vibrations characteristic of the pyrazole ring.

| MS (ESI) | Predicted m/z for adducts: [M+H]⁺: 236.98833, [M+Na]⁺: 258.97027.[1] |

Applications in Research and Development
Pyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry and materials

science.[10][11] 3-Iodo-1-propyl-1H-pyrazole serves as a versatile building block for creating

more complex molecules with potential biological activity.

Pharmaceutical Development: The pyrazole nucleus is a core component of numerous

drugs, including anti-inflammatory, anti-cancer, and anti-microbial agents.[2][10][12] This

compound can be used to synthesize novel drug candidates targeting specific biological

pathways.[2]

Agrochemical Chemistry: It acts as a key intermediate in the synthesis of modern fungicides

and herbicides, contributing to enhanced crop protection.[2]

Material Science: Pyrazole derivatives are used in the formulation of advanced materials,

such as polymers and coatings, to improve durability and resistance.[2]
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Organic Synthesis: As a halogenated heterocycle, it is a valuable intermediate for

constructing complex molecular architectures.[2]

Safety and Handling
Safety data for 3-Iodo-1-propyl-1H-pyrazole is not explicitly available. The following

information is based on the parent compound, 3-Iodo-1H-pyrazole, and should be considered

for handling.

Table 4: GHS Hazard Information (for 3-Iodo-1H-pyrazole)

Hazard Class Hazard Statement Source

Acute toxicity, oral
H302: Harmful if
swallowed

[13]

Skin corrosion/irritation H315: Causes skin irritation [13][14]

Serious eye damage/eye

irritation

H319: Causes serious eye

irritation
[13][14]

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |[13][14]

|

Precautionary Measures:

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid

breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (safety goggles).[14][16]

Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed

and store locked up.[14]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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